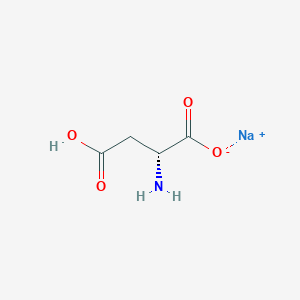
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
“1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H9BrClFN2 . It has a molecular weight of 255.51 g/mol . The compound is related to 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H . This indicates the connectivity and hydrogen placement in the molecule. The compound has a canonical SMILES representation as CC(C1=C(C=C(C=N1)Br)F)N.Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.51 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 253.96217 g/mol . The topological polar surface area is 38.9 Ų . The compound has a heavy atom count of 12 .Aplicaciones Científicas De Investigación
Chemoselective Functionalization
Research on similar compounds, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential of these compounds in chemoselective functionalization. This process involves selective reactions at specific sites within a molecule, often using catalysts like palladium and bases. Such functionalization is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and materials (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiofluorination and Palladium-Catalyzed Amination
The synthesis of 2-amino-5-[18F]fluoropyridines via radiofluorination and palladium-catalyzed amination is another application. This process is critical in the development of radiolabeled compounds for diagnostic imaging and medical research, particularly in positron emission tomography (PET) (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Complex Molecules
Compounds like 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride can be intermediates in the synthesis of more complex molecules. For instance, the transformation of various pyridine derivatives through reactions like Suzuki coupling demonstrates the versatility and utility of these compounds in creating structurally diverse and functionally rich molecules for various applications in medicinal chemistry and materials science (Sutherland & Gallagher, 2003).
Development of Novel Ligands
These compounds can also be used in the development of novel ligands for metal complexes, which have applications ranging from catalysis to materials science. The design and synthesis of hexadentate tripodal amine phenol ligand complexes of group 13 metals, for example, showcase the potential of these compounds in creating sophisticated coordination compounds (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Propiedades
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMCSYUMBAOADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)



![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)



![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)
